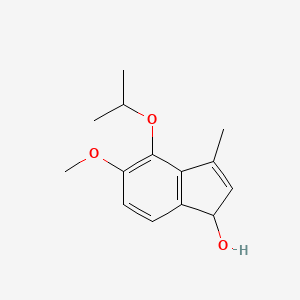
1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- is a chemical compound with a complex structure that includes multiple functional groups. This compound is part of the indene family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- typically involves multiple steps, including the formation of the indene ring and the introduction of methoxy and methyl groups. Common synthetic routes may involve:
Cyclization reactions: These are used to form the indene ring structure.
Methoxylation and methylation: These steps introduce the methoxy and methyl groups, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic processes: Utilizing catalysts to enhance the reaction rates and yields.
High-pressure and high-temperature conditions: To facilitate the formation of the desired compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce double bonds within the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Alkanes or alcohols.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: The compound may bind to specific receptors, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)
- 1H-Inden-1-ol, 2,3-dihydro-5-methoxy-
Uniqueness
1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
850404-02-3 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
5-methoxy-3-methyl-4-propan-2-yloxy-1H-inden-1-ol |
InChI |
InChI=1S/C14H18O3/c1-8(2)17-14-12(16-4)6-5-10-11(15)7-9(3)13(10)14/h5-8,11,15H,1-4H3 |
InChI-Schlüssel |
DVUSNQKRBLSRCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C2=C1C(=C(C=C2)OC)OC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


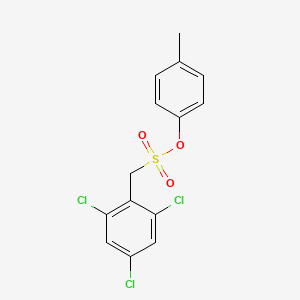

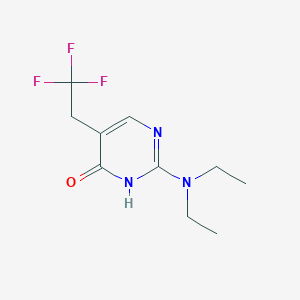
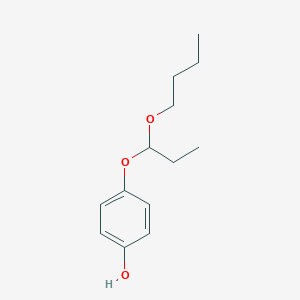
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)

![6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B14203219.png)
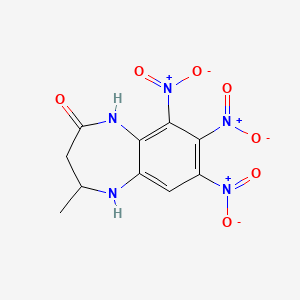
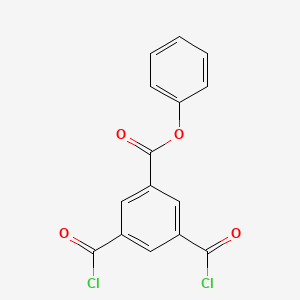
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)
![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)
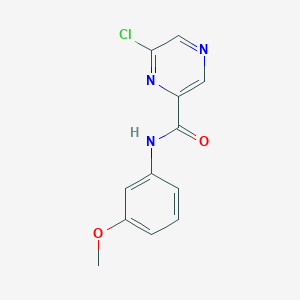
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)

